molecular formula C20H18N2O4S2 B15097551 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B15097551
M. Wt: 414.5 g/mol
InChI Key: RNFMKCLNLQOTCG-BOPFTXTBSA-N
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Description

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound with the molecular formula C20H18N2O4S2 and a molecular weight of 414.505 g/mol . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a benzamide moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-methylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-12-6-4-5-7-15(12)18(23)21-22-19(24)17(28-20(22)27)11-13-10-14(25-2)8-9-16(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-11-

InChI Key

RNFMKCLNLQOTCG-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S

Origin of Product

United States

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